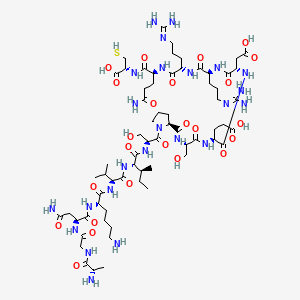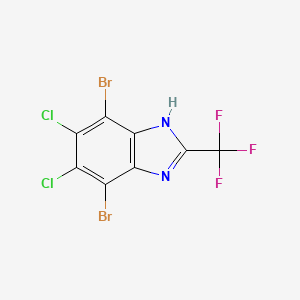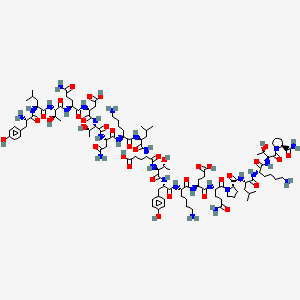
1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure It is characterized by the presence of a tetrahydronaphthalene ring system substituted with dimethyl groups and a dimethylaminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common method includes the alkylation of a tetrahydronaphthalene derivative with a dimethylaminoethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce tetrahydronaphthols.
科学研究应用
1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylaminoethyl group may facilitate binding to specific sites, influencing biochemical pathways and cellular responses. Detailed studies on its mechanism of action would involve molecular docking, binding assays, and functional studies in biological systems.
相似化合物的比较
Similar Compounds
1-(2-Dimethylaminoethyl)-4-methylpiperazine: Shares the dimethylaminoethyl group but has a different core structure.
N,N-Dimethyl-1,2-ethanediamine: Similar in having dimethylamino groups but lacks the tetrahydronaphthalene ring.
Uniqueness
1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of a tetrahydronaphthalene ring with a dimethylaminoethyl side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
101449-01-8 |
|---|---|
分子式 |
C16H25N |
分子量 |
231.38 g/mol |
IUPAC 名称 |
2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H25N/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4/h5-8,13H,9-12H2,1-4H3 |
InChI 键 |
CSPVTXZECBBRFK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=CC=CC=C2C1(C)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)

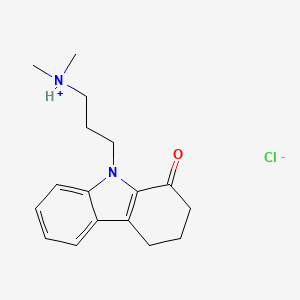
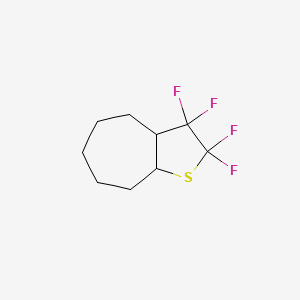
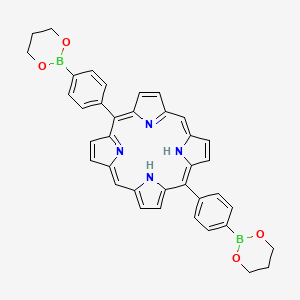
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)

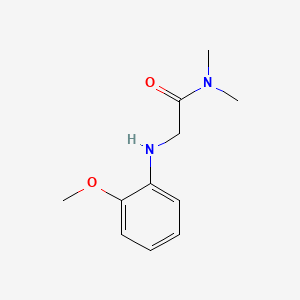
![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
